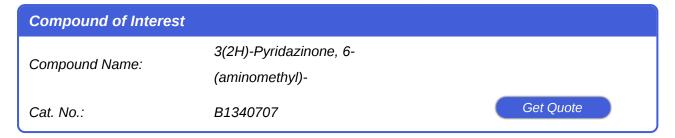


Structure-Activity Relationship of 6-Substituted-3(2H)-Pyridazinone Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-3(2H)-pyridazinone derivatives, focusing on their anti-inflammatory, analgesic, cardiovascular, and anticancer properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the in vitro and in vivo activities of various 6-substituted-3(2H)-pyridazinone derivatives, highlighting the influence of different substituents on their biological effects.

Table 1: Anti-inflammatory and Analgesic Activity



Compoun d ID	6- Substitue nt	2- Substitue nt	Target	IC50/EC5 0	In Vivo Activity (Model)	Referenc e
1	4- Methoxyph enyl	-Н	COX-2	15.56 nM	Superior to indometha cin (Carrageen an-induced rat paw edema)	[1]
2	3,4- Dimethoxy phenyl	-Н	COX-2	19.77 nM	Superior to indometha cin (Carrageen an-induced rat paw edema)	[1]
3	4- Fluorophen yl	-Н	COX-2	17.21 nM	Not specified	[1]
4	4- Chlorophe nyl	-Н	COX-2	18.93 nM	Not specified	[1]
5	4- Acylamino phenyl	Phenyl	Inodilating Agent	Not specified	Potent inodilatory properties	[2]
6	Phenyl	2-acetyl-2- (p- substituted benzal) hydrazone	Analgesic	Not specified	More potent than aspirin and indometha cin	[2]
7	3,5- dimethyl-4-	Acetic acid	Analgesic/ Anti-	Not specified	Potent activity	[2]



chloro-1- inflammato pyrazolyl ry

Table 2: Cardiovascular Activity

Compoun d ID	6- Substitue nt	2- Substitue nt	Target/Ac tivity	EC50/IC5 0	In Vivo/In Vitro Model	Referenc e
8	4- Substituted phenyl	-Н	Vasorelaxa nt	Lower than hydralazine	Aortic vasorelaxat ion	[3]
9	4- Carboxyme thyloxyphe nyl	Amide derivatives	Vasodilator	0.051 μΜ	Not specified	[4]
10	Aryl	N,O- dibenzyl	Vasodilator /Antiplatele t	35.3 μΜ	Not specified	[4]
11	Fluoroaryl	-H	Vasorelaxa nt	Not specified	Not specified	[4]
12	4- Methanesu Ifonamidop henyl	Phenyl (4,5- dihydro)	Inodilator	Not specified	Significant inodilatory properties	[2]

Table 3: Enzyme Inhibitory Activity



Compound ID	6- Substituent	Target Enzyme	IC50	Selectivity	Reference
13	Aryl or pyridyl (via ethenyl spacer)	COX-2	15.56-19.77 nM	SI: 24-38 (1.4-2.2 fold higher than celecoxib)	[1]
14	4-(5- methoxy-1H- indol-3-yl)	PDE4B	Promising activity	Selective for PDE4B	[5]
15	4-(3- methoxy/3- trifluoromethy lphenyl)piper azine-1- yl/morpholino	МАО-В	Not specified	Selective	[6]
16	Benzocinnoli none derivative	STAT3	Promising inhibitor	Not specified	[7]
17	Triazole substituted	Acetylcholine sterase (AChE)	Ki: 2.35 ± 0.18 μΜ	Not specified	[8]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the evaluation of 6-substituted-3(2H)-pyridazinone derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the selective inhibition of COX isoforms. The general procedure involves:

• Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.



- Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
- Quantification: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model to assess acute inflammation. The protocol is as follows:

- Animal Model: Wistar rats are typically used.
- Compound Administration: The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
- Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.
- Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[1]

In Vitro Vasorelaxant Activity Assay

This assay measures the ability of a compound to relax pre-constricted blood vessels.

 Tissue Preparation: Thoracic aortic rings are isolated from rats (e.g., Wistar rats) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit



solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

- Contraction: The aortic rings are pre-constricted with a vasoconstrictor agent like phenylephrine or potassium chloride.
- Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
- Measurement: The changes in tension are recorded using an isometric force transducer.
- Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction. EC50 values are determined from the concentration-response curves.[3][4]

Visualizing Pathways and Workflows

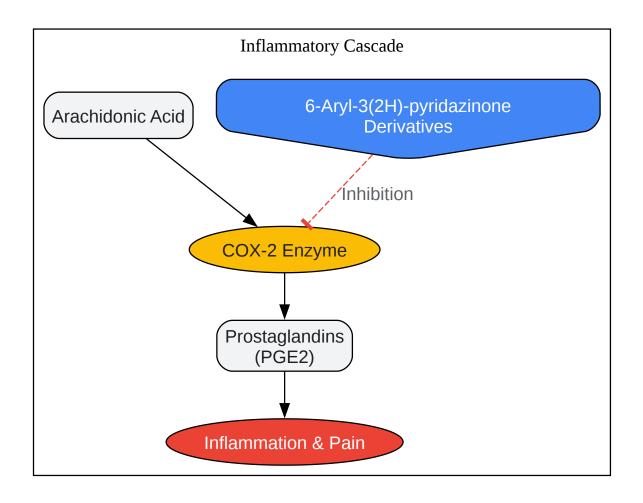
The following diagrams illustrate key concepts related to the SAR of 6-substituted-3(2H)-pyridazinone derivatives.



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Caption: A typical workflow for the discovery and development of novel 6-substituted-3(2H)-pyridazinone derivatives.

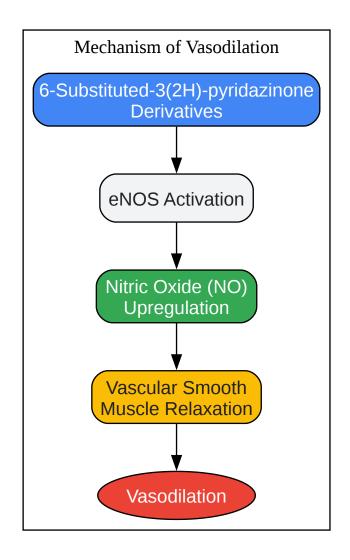




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Caption: The inhibitory mechanism of 6-aryl-3(2H)-pyridazinone derivatives on the COX-2 pathway in inflammation.





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Caption: A proposed signaling pathway for the vasodilatory effects of certain 6-substituted-3(2H)-pyridazinone derivatives.[3]

This guide provides a snapshot of the extensive research on 6-substituted-3(2H)-pyridazinone derivatives. The presented data and pathways illustrate the importance of the substituent at the 6-position in determining the pharmacological profile of these compounds, offering a valuable resource for the design of new and more potent therapeutic agents.

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